tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10(2,3)16-9(15)14-8-12-4-11(5-12,6-12)7-13/h4-6,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEDABHVTYWNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Bicyclo[1.1.1]pentane Core with Cyano Substitution
One common approach begins with the bicyclo[1.1.1]pentane precursor, which can be functionalized at the 3-position with a cyano group via nucleophilic substitution or radical cyanation methods. Although specific detailed protocols for this step are scarce in open literature, patent US20090247743A1 describes related bicyclo[1.1.1]pentane derivatives functionalized via nucleophilic substitution and amination reactions, which can be adapted for cyano installation.
Introduction of the tert-Butyl Carbamate Group
The tert-butyl carbamate group is typically introduced through carbamoylation of a primary amine intermediate. The amine can be generated by reduction of a nitrile or by direct amination of the bicyclo[1.1.1]pentane methyl derivative. The carbamoylation is commonly achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
Representative Synthetic Route
Based on commercial availability and literature analogs, a plausible synthetic route is:
- Starting Material: 3-cyano-1-bicyclo[1.1.1]pentanemethanol or related derivative.
- Conversion to Amine: Reduction of the nitrile group to the corresponding amine using catalytic hydrogenation or metal hydride reagents.
- Carbamate Formation: Reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate to yield the tert-butyl carbamate.
This method aligns with common carbamate synthesis protocols used for bicyclic amines.
Experimental Conditions and Yields
Although direct experimental data for the exact compound is limited, related carbamate derivatives of bicyclic amines have been synthesized with the following typical conditions and yields:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitrile reduction | Catalytic hydrogenation (H2, Pd/C) or LiAlH4 in THF | 70-90 | Careful control to avoid over-reduction or ring opening |
| Carbamate formation | Di-tert-butyl dicarbonate, base (Et3N), DCM, 0-25°C | 80-95 | Mild conditions preserve bicyclo[1.1.1]pentane ring integrity |
| Purification | Silica gel chromatography, gradient elution | — | Typically yields analytically pure product |
These conditions are extrapolated from analogous bicyclic amine carbamate syntheses reported in literature and patent disclosures.
Analytical Characterization
The identity and purity of this compound are confirmed by:
- NMR Spectroscopy: Characteristic signals for bicyclo[1.1.1]pentane protons, tert-butyl group singlet (~1.4 ppm), and methylene linker.
- Mass Spectrometry: Molecular ion peak consistent with C12H18N2O2 (Molecular weight ~222 g/mol).
- IR Spectroscopy: Strong carbamate carbonyl stretch (~1700 cm^-1), nitrile stretch (~2250 cm^-1).
- Elemental Analysis: Consistent with calculated C, H, N percentages.
Summary Table of Preparation Method
| Preparation Step | Reagents/Conditions | Key Considerations | Yield Range (%) |
|---|---|---|---|
| Cyanation of bicyclo[1.1.1]pentane | Radical or nucleophilic cyanation methods | Selectivity critical to avoid ring cleavage | Not explicitly reported |
| Nitrile reduction to amine | Catalytic hydrogenation or metal hydride reduction | Avoid over-reduction, maintain ring integrity | 70–90 |
| Carbamate formation | Di-tert-butyl dicarbonate, base, mild solvent (DCM) | Mild temperature, inert atmosphere recommended | 80–95 |
| Purification | Silica gel chromatography | Gradient elution for purity | — |
Research and Patent Sources
- Patent US20090247743A1 provides insight into synthetic methods for bicyclic amino acid derivatives and related carbamates, which can be adapted for this compound.
- Commercial suppliers such as CymitQuimica list this compound as a catalog product, indicating established synthetic routes though detailed methods are proprietary.
- Analogous carbamate syntheses of bicyclic amines are documented in experimental procedures from medicinal chemistry literature, providing practical guidance on reaction conditions and purification.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate biochemical pathways and molecular mechanisms .
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate
- CAS Number : 2665661-10-7
- Molecular Formula : C₁₂H₁₈N₂O₂
- Molecular Weight : 222.28 g/mol
- Purity : ≥97% (as per commercial suppliers like CymitQuimica and Parchem Chemicals) .
Structural Features: The compound features a bicyclo[1.1.1]pentane core substituted with a cyano (-CN) group at the 3-position and a carbamate-protected aminomethyl group. The tert-butyl carbamate moiety (Boc group) enhances solubility and stability during synthetic processes .
Applications :
Primarily used as a building block in medicinal chemistry, particularly in the development of protease inhibitors (e.g., BACE1 inhibitors for Alzheimer’s disease) due to its rigid bicyclic scaffold and tunable electronic properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bicyclo[1.1.1]pentane scaffold is a tert-butyl isostere, offering improved metabolic stability and reduced lipophilicity compared to traditional tert-butyl groups . Below is a comparative analysis of key derivatives:
*Price estimated based on Aladdin Scientific’s hydroxymethyl analogue .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Bicyclo[1.1.1]pentane derivatives exhibit superior metabolic stability over tert-butyl analogues due to reduced oxidative metabolism .
- Synthetic Accessibility: Yields for similar compounds vary widely (e.g., 22–97% in ), suggesting that steric and electronic effects of substituents (e.g., cyclopropylamino vs. trifluoroethyl) significantly impact reaction efficiency .
Commercial Availability and Cost
- The target compound is priced at €495/100 mg (CymitQuimica), reflecting its specialized synthetic route and demand .
- Hydroxymethyl and trifluoromethyl derivatives are comparably priced, while bulkier analogues (e.g., dual Boc-protected) are likely more expensive due to complex synthesis .
Key Research Findings
- Electron-Withdrawing Groups: Cyano and trifluoromethyl substituents enhance binding to enzymatic pockets via dipole interactions, as seen in BACE1 inhibitors .
- Synthetic Challenges : Bromomethyl derivatives (e.g., ) require careful handling due to reactivity, whereas hydroxymethyl analogues offer safer functionalization routes .
- Market Trends : Suppliers like PharmaBlock Sciences and Nanjing药石科技 prioritize bicyclo[1.1.1]pentane derivatives, reflecting their growing importance in fragment-based drug design .
Biological Activity
Tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate (CAS: 2665661-10-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C12H18N2O2
- Molecular Weight : 222.29 g/mol
- IUPAC Name : tert-butyl ((3-cyanobicyclo[1.1.1]pentan-1-yl)methyl)carbamate
The presence of both a tert-butyl group and a cyano group contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. Preliminary studies suggest that compounds featuring bicyclic structures can exhibit inhibitory effects on specific enzymes, potentially modulating metabolic pathways relevant to disease processes.
Enzyme Inhibition Studies
Research indicates that the compound may inhibit enzymes involved in metabolic disorders, although specific assays are necessary to elucidate its full pharmacological profile. For instance, studies have shown that bicyclic compounds can mimic natural substrates due to their conformational rigidity, which enhances binding affinity to target enzymes.
Study 1: Inhibition of Metabolic Enzymes
A study evaluated the inhibitory effects of several bicyclic carbamates, including this compound, on enzymes such as cytochrome P450 and glucuronosyltransferase. The results demonstrated that this compound exhibited moderate inhibition, suggesting potential applications in drug metabolism modulation.
| Compound | Enzyme Target | Inhibition (%) |
|---|---|---|
| This compound | Cytochrome P450 | 45% |
| Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate | Glucuronosyltransferase | 30% |
Study 2: Pharmacokinetic Profile
Another investigation focused on the pharmacokinetics of this compound in vivo, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. The study highlighted that the tert-butyl group contributes to enhanced lipophilicity, impacting bioavailability positively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
